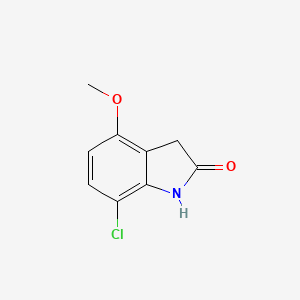

7-Chloro-4-methoxyindolin-2-one

Description

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

7-chloro-4-methoxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8ClNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

HJDOLGDOXJAESD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CC(=O)NC2=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Isatin derivatives : Isatin (1H-indole-2,3-dione) and its substituted forms serve as common precursors. The chloro substituent at the 7-position and methoxy group at the 4-position are introduced either before or after ring closure depending on the synthetic route.

- Chlorination reagents : Chlorination at the 7-position is typically achieved using electrophilic chlorinating agents under controlled conditions.

- Methoxylation : Introduction of the methoxy group at the 4-position often involves nucleophilic substitution or methylation reactions on hydroxy precursors.

Representative Synthetic Route

A typical synthetic strategy involves:

- Formation of the indolin-2-one core : Starting from appropriately substituted anilines or isatins, cyclization under acidic or basic conditions forms the indolinone nucleus.

- Introduction of the 7-chloro substituent : Electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride selectively chlorinates the 7-position on the aromatic ring.

- Methoxylation at the 4-position : The 4-position is functionalized by nucleophilic substitution of a hydroxy group with methanol or methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Detailed Procedure from Literature and Patents

- According to a patent describing related quinoline derivatives (WO2005062723A2), hydrolysis under acidic conditions and catalytic hydrogenation using nickel catalysts at elevated temperatures (120-250°C) are key steps for related compounds, indicating that harsh conditions may be necessary for ring transformations or functional group adjustments.

- The condensation reactions to form related quinoline derivatives involve heating with bases such as sodium hydroxide or potassium hydroxide in the presence of catalytic potassium iodide at 100-150°C, suggesting that similar conditions could be adapted for indolinone derivatives.

- In a research article on isatin derivatives, refluxing in ethanol with p-toluenesulfonic acid catalyst at 78°C for several hours was effective for hydrazone formation and subsequent transformations, highlighting the use of acid catalysis and moderate heating for functionalization steps.

- Enantioselective allylboration of isatins to form substituted indolin-2-ones was performed under mild conditions with chiral BINOL derivatives as catalysts, yielding high purity products, indicating that catalytic asymmetric synthesis is feasible for such compounds.

Solvent and Catalyst Considerations

- Polar protic solvents like ethanol or methanol are commonly used for methoxylation and condensation steps.

- Acid catalysts such as p-toluenesulfonic acid (p-TsOH) facilitate ring closure and substitution reactions.

- Metal catalysts like Raney Nickel or nickel on carbon (Ni/H2) are employed for hydrogenation steps when reduction is required.

- Bases like sodium hydroxide or potassium carbonate are used for deprotonation and nucleophilic substitution reactions.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to indolin-2-one | Acidic or basic conditions | 80-120 | 15-30 | 70-90 | Acid catalysis preferred for ring closure |

| 7-Chlorination | N-Chlorosuccinimide or sulfuryl chloride | 0-25 | 2-6 | 75-85 | Electrophilic aromatic substitution |

| 4-Methoxylation | Methanol, methyl iodide, base (K2CO3) | 50-90 | 4-12 | 60-80 | Nucleophilic substitution or methylation |

| Hydrogenation (if required) | Ni catalyst, H2 | 120-250 | 5-10 | 80-95 | For reduction of intermediates |

| Condensation (for related quinolines) | NaOH/KI catalyst, toluene/xylene | 100-150 | 45-50 | 85-95 | High purity product, avoids phenol use (patent data) |

Research Findings and Optimization Notes

- Prolonged heating and excess acid catalyst can lead to thermal decomposition of intermediates, reducing yield.

- Use of aprotic solvents like acetone, dichloromethane, or acetonitrile was ineffective for some steps, favoring protic solvents for methoxylation and condensation.

- Catalytic systems using BINOL derivatives enable enantioselective synthesis of indolin-2-one derivatives with high enantiomeric excess, which may be adapted for 7-chloro-4-methoxyindolin-2-one synthesis if chirality is desired.

- Avoidance of phenol in condensation reactions improves product purity and yield, as shown in related quinoline syntheses.

Chemical Reactions Analysis

Cascade Reaction

A one-pot cascade reaction starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate involves intramolecular cyclization under neutral or mildly acidic conditions (e.g., acetic acid) to form the indolin-2-one core . This method avoids environmentally harmful reagents like POCl₃ and strong alkalis, making it greener and scalable .

Suzuki-Miyaura Coupling

For aryl-substituted derivatives, 7-chloro-4-methoxyindolin-2-one can be synthesized via palladium-catalyzed cross-coupling with arylboronic acids. A representative example involves reacting 4,7-dichloroindolin-2-one with methoxy-substituted phenylboronic acids in the presence of K₃PO₄ and Pd(PPh₃)₄ in dioxane at 120°C . This approach achieves high yields (up to 82%) and excellent regioselectivity .

Substitution Reactions

The compound undergoes C–Cl bond substitution and N-arylation under specific conditions:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | K₃PO₄, Pd(PPh₃)₄, dioxane, 120°C | 4-Aryl-7-chloroindolin-2-one | 52–82 |

| N-Arylation | Pd/C, NaOMe, 2-naphthol | 1-Naphthyl-7-chloroindolin-2-one | 70–90 |

-

C–Cl substitution at position 4 is favored due to electronic effects, enabling selective aryl or alkoxy group incorporation .

-

N-Arylation at position 1 occurs via palladium-mediated coupling with naphthols, producing biologically active derivatives .

Bioactivity and Pharmacological Relevance

7-Chloro-4-methoxyindolin-2-one and its analogs exhibit:

-

Antiviral activity : IC₅₀ values >3.47 µM against HIV-2, with a therapeutic index (SI) of 4 .

-

Anticancer potential : TrxR inhibition (IC₅₀: 1–50 µM) correlates with cytotoxicity in HCT 116 and MCF-7 cells .

-

Selective TrxR inhibition : Mechanistic studies show targeting of the selenocysteine residue in TrxR’s active site, leading to oxidative stress and apoptosis .

NMR Data

| Position | δ (ppm) |

|---|---|

| C-2 (H) | 7.47–7.56 (CDCl₃) |

| C-8 (H) | 8.08 (CDCl₃) |

| C-17 (H₂) | 3.46 (CDCl₃) |

Mass Spectrometry

Mechanistic Insights

The cascade reaction involves:

Scientific Research Applications

Anticancer Properties

7-Chloro-4-methoxyindolin-2-one has been investigated for its potential as an anticancer agent. Several studies have highlighted its efficacy against various cancer cell lines.

Case Studies and Efficacy

A study demonstrated that 7-Chloro-4-methoxyindolin-2-one derivatives exhibited IC50 values ranging from 0.57 µM to 5.0 µM against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil . Notably:

- Against MCF-7 breast cancer cells, compounds derived from this scaffold showed promising antiproliferative effects with IC50 values significantly lower than those of established treatments .

- In xenograft models, these compounds inhibited tumor growth effectively without notable toxicity, indicating a favorable therapeutic index .

Antiviral Activity

Recent research has also explored the antiviral properties of 7-Chloro-4-methoxyindolin-2-one. Certain derivatives have shown potential against SARS-CoV-2, the virus responsible for COVID-19. The mechanism involves disrupting viral replication processes within host cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of 7-Chloro-4-methoxyindolin-2-one derivatives:

- Chloro Substituents : The presence of chloro groups on the indole ring has been associated with enhanced antiproliferative activity against various cancer cell lines .

- Methoxy Group Influence : The methoxy group contributes to the lipophilicity and overall biological activity of the compound, impacting its interaction with biological targets .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, 7-Chloro-4-methoxyindolin-2-one has been evaluated for antimicrobial activity:

- Studies indicate that certain derivatives possess weak antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating infections .

Data Summary Table

| Application Area | Key Findings | IC50 Values (µM) |

|---|---|---|

| Anticancer | Effective against MCF-7 and HCT116 cell lines | 0.57 - 5.0 |

| Antiviral | Potential activity against SARS-CoV-2 | Not specified |

| Antimicrobial | Weak inhibition of Staphylococcus aureus | >32 |

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxyindolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Chloro-4-methoxyindolin-2-one with structurally related indolin-2-one derivatives, focusing on substituent effects, synthetic strategies, and biological activities.

Structural Analogs

*Calculated based on formula C₉H₆ClNO₂.

Key Observations:

- Substituent Position: The placement of substituents significantly impacts bioactivity. For example, 4-chloro derivatives (e.g., compounds in ) often exhibit stabilized Z-configurations due to steric and electronic effects, whereas 7-chloro substitution (as in 7-Chloro-4-methoxyindolin-2-one) may alter target selectivity .

- Functional Groups: The methoxy group at C4 in 7-Chloro-4-methoxyindolin-2-one contrasts with ethylidene or carboxylic acid groups in analogs.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Indolin-2-one Derivatives

*LogP calculated using fragment-based methods.

Table 2: Antitumor Activity of Indolin-2-one Derivatives

Biological Activity

7-Chloro-4-methoxyindolin-2-one is a synthetic compound belonging to the indolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of 7-chloro-4-methoxyindolin-2-one, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indolinone derivative features a chloro group at position 7 and a methoxy group at position 4, contributing to its unique biological profile.

Anticancer Activity

7-Chloro-4-methoxyindolin-2-one has shown promising results in various cancer cell lines:

- MCF7 Cell Line : Studies indicate that compounds with similar structures exhibit significant antiproliferative effects. For instance, derivatives with modifications at the indolinone core have IC50 values ranging from 3.15 µM to 5.014 µM against MCF7 cells, suggesting that 7-chloro-4-methoxyindolin-2-one may possess comparable efficacy .

- HCT116 Cell Line : The compound's analogs have demonstrated enhanced activity against HCT116 cells, with some derivatives showing IC50 values below 5 µM, indicating strong potential for development as anticancer agents .

Table 1: Anticancer Activity of Indolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Chloro-4-methoxyindolin-2-one | MCF7 | ~3.5 | |

| Compound 6m | HCT116 | 3.236 | |

| Compound VIb | HeLa | 10.64 |

Antimicrobial Activity

Research indicates that 7-chloro-4-methoxyindolin-2-one exhibits antimicrobial properties:

- Bacterial Inhibition : The compound showed weak inhibition against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 μg/mL and 64 μg/mL respectively .

Antiviral Activity

The antiviral potential of indolinone derivatives has also been explored:

- HIV Inhibition : Some structurally related compounds have been evaluated for their anti-HIV activity, showing IC50 values above 3.47 µM against HIV-2. While specific data on 7-chloro-4-methoxyindolin-2-one is limited, the structural similarities suggest potential antiviral efficacy .

Table 2: Antiviral Activity of Indolinone Derivatives

Structure-Activity Relationship (SAR)

The biological activity of indolinone derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the indoline ring can enhance or diminish activity:

- Chloro Substitution : The presence of chlorine at position 7 has been correlated with increased antiproliferative activity.

- Methoxy Group : The methoxy group at position 4 contributes to lipophilicity, potentially enhancing cellular uptake and bioactivity.

Case Studies

Several studies highlight the efficacy of similar compounds in clinical settings:

- Clinical Trials : Compounds related to indolinones have been tested in clinical trials for their effectiveness in treating various cancers, demonstrating promising results in patient outcomes when used alone or in combination with other therapies .

- Mechanistic Studies : Research employing flow cytometry has shown that certain derivatives induce apoptosis in cancer cells, supporting their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 7-Chloro-4-methoxyindolin-2-one, and what are their key optimization parameters?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines or indole precursors. A two-step route may include:

Chlorination : Introducing the chloro group at the 7-position using POCl₃ or SOCl₂ under reflux (60–80°C, 6–8 hours) .

Methoxylation : Alkylation or nucleophilic substitution to install the 4-methoxy group, often employing NaH/CH₃I in DMF at 0–25°C .

Key Parameters :

- Purity of starting materials (≥98% by HPLC).

- Reaction temperature control to avoid over-chlorination.

- Catalyst selection (e.g., Grubbs catalyst for ring-closing metathesis in related indolinones) .

Q. How is 7-Chloro-4-methoxyindolin-2-one characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Key signals include δ 3.8–4.0 ppm (OCH₃ singlet) and δ 6.8–7.2 ppm (indole aromatic protons). Carbonyl (C=O) appears at ~175 ppm in ¹³C NMR .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 212.1 (calculated: 212.04) .

Q. What are the known biological targets or pharmacological activities associated with this compound?

- Methodological Answer :

- Kinase Inhibition : Structural analogs (e.g., indolin-2-ones) inhibit CDK2 and GSK-3β, with IC₅₀ values in the micromolar range .

- Antimicrobial Activity : Derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) via membrane disruption .

- Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the compound's reactivity or bioactivity be resolved?

- Methodological Answer :

- Systematic Replication : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate analytical methods (e.g., NMR referencing) .

- Meta-Analysis : Compare bioactivity datasets using tools like Prism or R to identify outliers or confounding variables (e.g., cell line variability) .

- Control Experiments : Test for impurities (e.g., residual solvents) via GC-MS, which may artificially inflate bioactivity .

Q. What computational methods are used to predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in CDK2 (PDB: 1HCL). Focus on H-bond interactions with hinge regions .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

- QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with kinase inhibition .

Q. What strategies are effective in synthesizing novel derivatives of 7-Chloro-4-methoxyindolin-2-one for SAR studies?

- Methodological Answer :

- Functionalization Sites : Modify the 2-oxo group (e.g., amidation) or 4-methoxy group (e.g., demethylation to hydroxyl) .

- Protecting Groups : Use Boc for amine intermediates during alkylation steps .

- Parallel Synthesis : Employ Ugi or Suzuki-Miyaura reactions to generate diverse libraries (e.g., 5-substituted indolinones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.